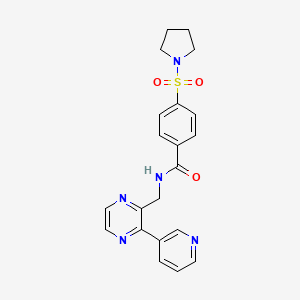

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O3S/c27-21(16-5-7-18(8-6-16)30(28,29)26-12-1-2-13-26)25-15-19-20(24-11-10-23-19)17-4-3-9-22-14-17/h3-11,14H,1-2,12-13,15H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADSCXYFAGVRJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NC=CN=C3C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of 4-Sulfobenzoic Acid

The most direct route involves reacting 4-sulfobenzoic acid with pyrrolidine under nucleophilic substitution conditions.

Procedure :

- Activation of Sulfonic Acid : 4-Sulfobenzoic acid is treated with thionyl chloride (SOCl₂) to form 4-sulfonyl chloride benzoic acid.

- Amine Coupling : The sulfonyl chloride intermediate reacts with pyrrolidine in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base to scavenge HCl.

Optimization :

- Solvent : Tetrahydrofuran (THF) or DCM improves solubility of intermediates.

- Temperature : Maintaining sub-10°C minimizes side reactions like over-sulfonylation.

- Yield : 78–85% after recrystallization from ethanol/water.

Preparation of (3-(Pyridin-3-yl)Pyrazin-2-yl)Methanamine

Pyrazine Ring Formation

Pyrazine cores are typically synthesized via condensation reactions. A modified Guareschi-Thorpe synthesis is employed:

Reagents :

- Glyoxal and ammonia undergo cyclocondensation to form pyrazine.

- 3-Pyridinecarboxaldehyde is introduced via nucleophilic substitution at the 3-position of pyrazine.

Mechanism :

- Glyoxal reacts with ammonia to form a diimine intermediate.

- Oxidative aromatization using MnO₂ yields pyrazine.

- Friedel-Crafts alkylation with 3-pyridinecarboxaldehyde introduces the pyridin-3-yl group.

Challenges :

Aminomethyl Functionalization

The aminomethyl group is introduced via reductive amination:

Steps :

- Formylation : Pyrazine is formylated at the 2-position using DMF/POCl₃ (Vilsmeier-Haack reaction).

- Reduction : The aldehyde is reduced to a primary amine using sodium cyanoborohydride (NaBH₃CN) in methanol.

Key Data :

- Catalyst : 10 mol% Pd/C enhances reduction efficiency.

- Yield : 82% after purification via ion-exchange chromatography.

Amide Bond Formation

Carboxylic Acid Activation

4-(Pyrrolidin-1-ylsulfonyl)benzoic acid is activated using carbodiimide-based reagents:

Protocol :

- EDCI/HOBt System : The acid reacts with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF to form an active ester.

- Coupling : The activated ester reacts with (3-(pyridin-3-yl)pyrazin-2-yl)methanamine at room temperature for 12–16 hours.

Yield and Purity :

Alternative Methods

Mixed Anhydride Method :

- Using isobutyl chloroformate and N-methylmorpholine in THF.

- Yield: 68%, with higher byproduct formation.

Schotten-Baumann Conditions :

One-Pot and Flow Chemistry Approaches

Three-Component Coupling

A one-pot method synthesizes the target compound without isolating intermediates:

Steps :

- Sulfonylation : 4-Sulfobenzoic acid + pyrrolidine in DCM/TEA.

- In Situ Activation : EDCI/HOBt added directly.

- Amine Addition : (3-(Pyridin-3-yl)pyrazin-2-yl)methanamine introduced.

Advantages :

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (h) | Cost (Relative) |

|---|---|---|---|---|

| EDCI/HOBt Coupling | 75–80 | >95 | 16 | High |

| Mixed Anhydride | 68 | 90 | 12 | Moderate |

| One-Pot Three-Component | 70 | 93 | 8 | Low |

| Continuous Flow | 85 | 99 | 0.5 | High |

Trade-offs :

- Cost : EDCI/HOBt is expensive but offers high yields.

- Scalability : Continuous flow is optimal for large-scale production.

Challenges and Mitigation Strategies

Regioselectivity in Pyrazine Functionalization

Sulfonamide Hydrolysis

Amine Oxidation

- Issue : Oxidation of methanamine to nitrile.

- Prevention : Use of argon atmosphere and antioxidant additives (e.g., BHT).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine or pyrazine rings.

Reduction: Reduction reactions can occur at the benzamide or sulfonyl groups.

Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: As a probe to study biological pathways.

Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

Industry: Used in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, and the pathways involved might include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

- N-(pyridin-3-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

- N-(pyrazin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Uniqueness

The unique combination of pyridine, pyrazine, and benzamide moieties in N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide may confer distinct biological activities or chemical properties compared to its analogs.

Biological Activity

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of 376.4 g/mol. The compound features a complex structure that includes a pyridine ring, a pyrazine moiety, and a sulfonamide group, which are critical for its biological activity.

1. Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study on pyrazole derivatives demonstrated their effectiveness against BRAF(V600E), EGFR, and other cancer-related targets . The structural components of this compound may enhance its affinity for these targets, suggesting potential as an anticancer agent.

2. Anti-inflammatory Effects

Studies have shown that certain pyrazole derivatives possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO) . This suggests that this compound may similarly mitigate inflammatory responses.

3. Antimicrobial Activity

The antimicrobial potential of related compounds has been explored, revealing efficacy against various bacterial strains. For instance, certain pyrazole derivatives demonstrated significant antibacterial activity through mechanisms that disrupt bacterial cell membranes . This raises the possibility that this compound could exhibit similar effects.

Structure–Activity Relationship (SAR)

The SAR studies of similar compounds suggest that modifications to the pyridine and pyrazine rings can significantly affect biological activity. For example:

| Substituent | Effect on Activity |

|---|---|

| Methyl group on pyridine | Increases binding affinity to target enzymes |

| Sulfonamide group | Enhances solubility and bioavailability |

| Variations in the length of alkyl chains | Alters pharmacokinetics and toxicity profiles |

These findings imply that optimizing the structural components of this compound could lead to improved therapeutic outcomes.

Case Study 1: Antitumor Efficacy

A recent study evaluated a series of pyrazole derivatives for their antitumor activity against various cancer cell lines. Compounds structurally related to this compound showed IC50 values in the low micromolar range, indicating potent antitumor effects .

Case Study 2: Anti-inflammatory Mechanism

In vivo studies demonstrated that certain derivatives inhibited LPS-induced inflammation in murine models. The mechanism involved the suppression of NF-kB signaling pathways, leading to decreased expression of inflammatory markers . This suggests that this compound may possess similar anti-inflammatory capabilities.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide with high purity?

- Methodological Answer : Optimize reaction conditions by selecting activating agents (e.g., CDI or HOBT/DCC) for acylation steps to minimize side products. For example, CDI activation in trifluoroacetic acid yielded 38% purity, while HOBT/DCC achieved 62% . Purification via column chromatography (silica gel, 25% EtOAc in PE) or preparative HPLC (NH₄HCO₃ buffer) is critical . Monitor intermediates using TLC and confirm final purity via LC-MS or HPLC.

Q. How can researchers confirm the molecular structure of this compound?

- Methodological Answer : Use X-ray crystallography to resolve the crystal structure, as demonstrated for related benzamide derivatives . Complement with advanced NMR techniques (¹H, ¹³C, 2D-COSY) to assign proton environments and verify regiochemistry. For sulfonyl groups, FT-IR can confirm S=O stretching vibrations (~1350–1150 cm⁻¹) .

Q. What analytical techniques are recommended for assessing stability under biological conditions?

- Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at intervals (0, 1, 3, 7 days). For oxidative stability, expose the compound to H₂O₂ (3%) and analyze by LC-MS to identify breakdown products .

Advanced Research Questions

Q. How can structural discrepancies in synthetic pathways be resolved, particularly regarding isomer formation?

- Methodological Answer : Investigate reaction pathways using density functional theory (DFT) to predict energy barriers for competing acylation sites. For example, highlights that 4-fluorobenzene-1,2-diamine can yield isomers due to reactive amino groups. Control regioselectivity by adjusting pH (e.g., acidic conditions favor one pathway) and characterize isomers via differential NOE NMR experiments .

Q. What strategies are effective for identifying biological targets and mechanisms of action?

- Methodological Answer : Employ thermal shift assays (TSA) to screen for protein binding. Combine with molecular docking (e.g., AutoDock Vina) using crystal structures of HDACs or kinase targets. Validate hits via surface plasmon resonance (SPR) for binding kinetics (KD, kon/koff) . For enzyme inhibition, use fluorogenic substrates (e.g., HDAC-Glo™ assay) to measure IC50 values .

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency?

- Methodological Answer : Synthesize derivatives with modifications at the pyrazine (e.g., thiophene substitution), benzamide (e.g., electron-withdrawing groups), or pyrrolidine sulfonyl moiety. Test in vitro activity against target enzymes (e.g., HDAC1 inhibition) and correlate with steric/electronic parameters (Hammett constants, logP). suggests methoxy groups on pyrrolidine enhance metabolic stability .

Q. What experimental approaches address contradictory data in biological assays (e.g., varying IC50 values)?

- Methodological Answer : Standardize assay conditions (buffer pH, ATP concentration for kinases) and validate with positive controls (e.g., vorinostat for HDACs). Replicate studies across multiple cell lines (e.g., HCT-116 vs. HEK293) to assess cell-type specificity. Use synchrotron radiation to resolve protein-ligand complexes and validate binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.